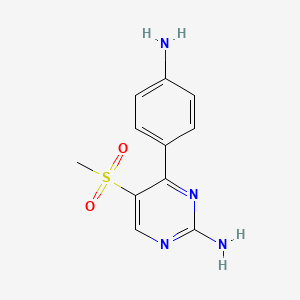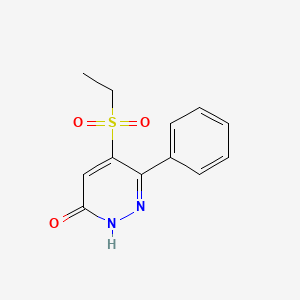![molecular formula C11H7F3N6O2S B11782815 3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina es un compuesto orgánico complejo que pertenece a la familia de las triazolo-triazinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un método común implica la reacción de 3-amino-5-trifluorometil-1,2,4-triazol con cloruro de fenilsulfonilo en condiciones controladas . La reacción generalmente se lleva a cabo en presencia de una base, como trietilamina, para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas, como reactores de flujo continuo y plataformas de síntesis automatizadas, para garantizar la calidad de producción constante y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo fenilsulfonilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en medio ácido o básico.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en solventes anhidros.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en condiciones suaves a moderadas.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados sustituidos de triazolo-triazina dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la replicación del ADN o la síntesis de proteínas, ejerciendo así sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3-Amino-5-trifluorometil-1,2,4-triazol: Un precursor utilizado en la síntesis de diversos derivados de triazolo-triazina.
2-Trifluorometil-[1,2,4]triazolo[1,5-a]pirimidina:
Triazolo[1,5-c]tiadiazina: Un compuesto relacionado con diferentes sistemas de anillo heterocíclico y propiedades químicas.
Unicidad
3-(Fenilsulfonil)-7-(trifluorometil)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amina destaca por la presencia de grupos tanto fenilsulfonilo como trifluorometil, que imparten reactividad química y actividad biológica únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H7F3N6O2S |
|---|---|
Peso molecular |
344.28 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C11H7F3N6O2S/c12-11(13,14)9-16-10-18-17-8(7(15)20(10)19-9)23(21,22)6-4-2-1-3-5-6/h1-5H,15H2 |
Clave InChI |
KDFSUPYUBFAHGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=NC(=N3)C(F)(F)F)N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)


![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)



![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)



